Synthesis and characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Synthesis and characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide to the Synthesis and Characterization of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of a specific derivative, 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind the synthetic strategy and the interpretation of analytical data. Every protocol is presented as a self-validating system, ensuring reproducibility and scientific integrity.
Strategic Approach to Synthesis
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is most reliably achieved through the cyclization of an intermediate N-acylthiosemicarbazide. This well-established method offers high yields and a straightforward reaction pathway.[3] The core logic involves building the linear precursor that contains all the necessary atoms and then inducing an intramolecular condensation reaction to form the stable five-membered heterocyclic ring.
Our strategy begins with commercially available 3-methylbenzoic acid and proceeds through three key transformations:
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Formation of the Acid Hydrazide: The carboxylic acid is activated and converted into a hydrazide, which introduces the first two adjacent nitrogen atoms required for the triazole ring.
-
Thiosemicarbazide Construction: The acid hydrazide is reacted with ethyl isothiocyanate. This step appends the remainder of the triazole backbone, including the sulfur atom and the N-4 ethyl substituent.
-
Alkali-Mediated Cyclization: The resulting 1-acyl-4-alkyl-thiosemicarbazide is cyclized in a basic medium. The alkaline environment facilitates the deprotonation and subsequent intramolecular nucleophilic attack, followed by dehydration, to yield the final triazole-3-thiol.
This sequence is illustrated in the synthetic pathway diagram below.
Caption: Synthetic pathway for 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis and purification of the target compound.
Synthesis of 1-(3-Methylbenzoyl)-4-ethylthiosemicarbazide (Intermediate)
-
Preparation of 3-Methylbenzoyl Hydrazide:
-
To a solution of 3-methylbenzoic acid (0.1 mol) in absolute ethanol (150 mL), add concentrated sulfuric acid (5 mL) dropwise while cooling in an ice bath.
-
Add hydrazine hydrate (0.15 mol) slowly to the mixture.
-
Reflux the resulting solution for 8-10 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water (500 mL).
-
Filter the precipitated solid, wash thoroughly with cold water to remove unreacted hydrazine, and recrystallize from an ethanol-water mixture to obtain pure 3-methylbenzoyl hydrazide.
-
-
Reaction with Ethyl Isothiocyanate:
-
Suspend the dried 3-methylbenzoyl hydrazide (0.05 mol) in ethanol (100 mL).
-
Add ethyl isothiocyanate (0.055 mol) to the suspension.
-
Reflux the mixture for 4-6 hours until a clear solution is obtained.
-
Reduce the volume of the solvent under reduced pressure.
-
Allow the concentrated solution to cool to room temperature. The product will precipitate as a white solid.
-
Filter the solid, wash with a small amount of cold ethanol, and dry in a vacuum oven. This yields the intermediate, 1-(3-methylbenzoyl)-4-ethylthiosemicarbazide.
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Synthesis of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (Final Product)
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Cyclization Reaction:
-
Dissolve the intermediate thiosemicarbazide (0.03 mol) in an 8% aqueous sodium hydroxide solution (100 mL).
-
Causality: The strong alkaline medium is crucial as it deprotonates the amide nitrogen, making it a more potent nucleophile to attack the thiocarbonyl carbon, initiating the cyclization process.
-
Reflux the solution for 5-7 hours. During this period, intramolecular cyclization and dehydration occur.
-
Monitor the reaction completion using TLC.
-
-
Work-up and Purification:
-
After cooling the reaction mixture to room temperature, treat it with activated charcoal to decolorize the solution and filter.
-
Place the clear filtrate in an ice bath and carefully acidify it with dilute hydrochloric acid (e.g., 2M HCl) until the pH is approximately 4-5.
-
Causality: Acidification protonates the triazole thiolate salt formed in the basic medium, causing the neutral thiol/thione tautomer to precipitate out of the aqueous solution.
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Collect the resulting precipitate by filtration.
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Wash the solid extensively with cold water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to yield pure, crystalline 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.
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Comprehensive Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. The overall workflow from synthesis to final characterization is a systematic process.
Caption: Integrated workflow for the synthesis and characterization of the target compound.
Physicochemical Properties
The fundamental physical properties provide the first indication of the compound's identity and purity.
| Property | Expected Value | Significance |
| Molecular Formula | C₁₁H₁₃N₃S | Defines the elemental composition. |
| Molecular Weight | 219.31 g/mol | Used for mass spectrometry and yield calculations. |
| Melting Point | To be determined experimentally | A sharp, defined melting range indicates high purity. |
| Appearance | White to off-white crystalline solid | Basic physical observation. |
| Elemental Analysis | Theoretical: C, 60.24%; H, 5.97%; N, 19.16%; S, 14.62% | Confirms the empirical formula. Experimental values should be within ±0.4% of theoretical.[4] |
Spectroscopic Analysis
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The compound exists in a tautomeric equilibrium between the thiol and thione forms, and the IR spectrum may show characteristics of both.[5] The thione form typically predominates in the solid state.
| Wavenumber (cm⁻¹) | Vibration Mode | Rationale and Interpretation |
| ~ 3150 - 3050 | Aromatic C-H stretch | Confirms the presence of the phenyl ring. |
| ~ 2980 - 2850 | Aliphatic C-H stretch | Corresponds to the ethyl and methyl groups. |
| ~ 2650 - 2550 | S-H stretch (thiol form) | Often a weak and broad band, confirming the thiol tautomer.[6][7] |
| ~ 1620 - 1590 | C=N stretch (triazole ring) | Characteristic stretching vibration of the endocyclic imine bond.[4] |
| ~ 1550 - 1450 | C=C stretch (aromatic ring) | Indicates the presence of the aromatic system. |
| ~ 1250 - 1050 | C=S stretch (thione form) | A strong band indicating the presence of the thione tautomer, which is often dominant.[8] |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for each type of proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~ 13.9 | Singlet (broad) | 1H | SH / NH | This downfield signal is characteristic of the acidic proton of the thiol or the N-H proton of the thione tautomer in DMSO.[5][7] |
| ~ 7.2 - 7.5 | Multiplet | 4H | Ar-H | The four protons of the meta-substituted phenyl ring will appear as a complex multiplet. |
| ~ 4.1 | Quartet | 2H | N-CH₂ -CH₃ | The methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | The singlet corresponds to the methyl group on the phenyl ring. |
| ~ 1.3 | Triplet | 3H | N-CH₂-CH₃ | The methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆): This analysis confirms the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~ 167.0 | Triazole C =S (C3) | The thiocarbonyl carbon is significantly deshielded and appears far downfield.[4] |
| ~ 151.0 | Triazole C -Ar (C5) | The other carbon atom in the triazole ring. |
| ~ 125.0 - 139.0 | Aromatic Carbons | Multiple signals corresponding to the six carbons of the 3-methylphenyl group. |
| ~ 40.0 | CH₂ (ethyl) | The methylene carbon of the ethyl group. |
| ~ 21.0 | CH₃ (tolyl) | The methyl carbon attached to the aromatic ring. |
| ~ 14.0 | CH₃ (ethyl) | The terminal methyl carbon of the ethyl group. |
Mass spectrometry is employed to determine the molecular weight and study the fragmentation pattern, further confirming the structure.
| m/z Value | Ion | Interpretation |
| 219 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound.[1] |
| 220 | [M+1]⁺ | Due to the natural abundance of ¹³C and ³³S isotopes. |
| 190 | [M - C₂H₅]⁺ | A common fragmentation pattern involving the loss of the N-ethyl group.[9] |
| 119 | [C₈H₇N₂]⁺ | Fragment corresponding to the cleavage and rearrangement of the triazole ring. |
Conclusion and Future Outlook
The synthetic and analytical protocols detailed in this guide provide a robust framework for the preparation and validation of 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The multi-step synthesis via a thiosemicarbazide intermediate is efficient, and the comprehensive characterization using FT-IR, NMR, and MS provides unambiguous structural confirmation. Given the established biological importance of the 1,2,4-triazole nucleus, this compound serves as a valuable candidate for further investigation in drug discovery programs, particularly in the screening for novel antimicrobial and antifungal agents.[10][11]
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